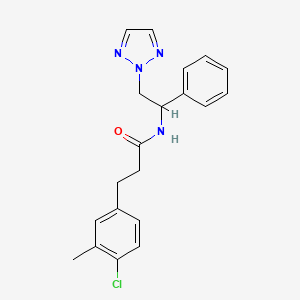![molecular formula C26H25N3O B2846280 1-benzyl-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847396-48-9](/img/structure/B2846280.png)
1-benzyl-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-benzyl-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” is a chemical compound. The benzimidazol-2 (3)-one residue is nearly perpendicular to the benzyl ring, forming a dihedral angle of 77.41 (6)° .
Molecular Structure Analysis
The benzimidazol-2 (3)-one residue is nearly perpendicular to the benzyl ring, forming a dihedral angle of 77.41 (6)° . In the crystal, inversion dimers are formed by pairs of N-H⋯O hydrogen bonds; these dimers are linked by weak C-H⋯O interactions into a two-dimensional array in the (102) plane .Chemical Reactions Analysis
While specific chemical reactions involving “1-benzyl-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” are not available, it’s worth noting that 1° benzylic halides typically react via an SN2 pathway .Scientific Research Applications
Catalytic Activity in Carbon-Carbon Bond Forming Reactions
Benzimidazole derivatives, specifically benzimidazolium salts and their palladium N-heterocyclic carbene complexes, have demonstrated significant catalytic activity in carbon-carbon bond-forming reactions. These compounds have been synthesized and characterized, showing their efficiency in Suzuki–Miyaura cross-coupling and arylation reactions. The catalytic prowess of these compounds enables the formation of asymmetric biaryl compounds, suggesting their potential in organic synthesis and pharmaceutical chemistry (Akkoç et al., 2016).
Metal Complex Synthesis and Study
Benzimidazole derivatives are key in synthesizing metal complexes, as seen in the synthesis of silver(I) complexes from polydentate N-heterocyclic biscarbenes. These compounds are studied for their structural properties and potential applications in catalysis and material science, showcasing the versatility of benzimidazole-based ligands in coordination chemistry (Caballero et al., 2001).
Synthesis and Reactivity
The synthesis and reactivity of benzimidazole derivatives have been extensively studied. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole showcases the chemical reactivity of these compounds, providing insights into their potential applications in synthesizing more complex organic molecules. Such studies are foundational in developing new pharmaceuticals and materials (Sparke et al., 2010).
Application in Spin-Crossover and Low-Spin Complexes
Benzimidazole derivatives have been used to synthesize iron(II) complexes exhibiting temperature and light-triggered spin-crossover behavior. These studies are crucial for developing new materials with potential applications in sensors, memory devices, and displays, highlighting the role of benzimidazole ligands in advanced materials science (Brachňaková et al., 2020).
Development of Polyimides
Unsymmetrical diamine monomers containing triaryl imidazole pendant groups have been synthesized for the development of soluble and thermally stable polyimides. These materials exhibit excellent solubility and thermal stability, making them suitable for high-performance applications in electronics and aerospace (Ghaemy & Alizadeh, 2009).
Properties
IUPAC Name |
1-benzyl-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-19-8-7-11-21(14-19)17-29-24-13-6-5-12-23(24)27-26(29)22-15-25(30)28(18-22)16-20-9-3-2-4-10-20/h2-14,22H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCNUDYIFGTBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 5-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE](/img/structure/B2846201.png)
![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2846202.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2846203.png)
![3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2846204.png)


![1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2846209.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846211.png)
![Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B2846214.png)
![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846217.png)
![1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2846218.png)

